(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
CAS No.: 220332-82-1
Cat. No.: VC0104825
Molecular Formula: C20H28O2
Molecular Weight: 300.442
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220332-82-1 |
|---|---|
| Molecular Formula | C20H28O2 |
| Molecular Weight | 300.442 |
| IUPAC Name | (8S,9S,10R,14S)-13-ethyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C20H28O2/c1-3-20-11-12(2)19-15-7-5-14(21)10-13(15)4-6-16(19)17(20)8-9-18(20)22/h10,15-19,22H,2-9,11H2,1H3/t15-,16-,17-,18?,19+,20?/m0/s1 |
| Standard InChI Key | YDNGALYODUITSZ-FOMWZNGGSA-N |
| SMILES | CCC12CC(=C)C3C(C1CCC2O)CCC4=CC(=O)CCC34 |
Introduction
Chemical Identity and Structural Properties
The compound (8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one belongs to the steroid class, specifically categorized as a synthetic androgen and anabolic steroid. This compound is characterized by its cyclopenta[a]phenanthrene skeleton, which is the fundamental structural framework for all steroids . It possesses several key identifiers and physical properties that define its chemical identity.
Identification Parameters
The compound is registered with specific identification parameters that allow for its precise classification in chemical databases and regulatory frameworks. These identifiers are presented in Table 1 below:
| Parameter | Value |
|---|---|
| CAS Number | 220332-82-1 |
| Molecular Formula | C₂₀H₂₈O₂ |
| Molecular Weight | 300.43500 g/mol |
| Exact Mass | 300.20900 |
| PSA | 37.30000 |
| LogP | 4.04530 |
Table 1: Chemical Identification Parameters
Structural Features
The compound features specific stereochemistry as indicated in its systematic name. The (8S,9S,10R,14S) designation refers to the absolute configuration at carbon positions 8, 9, 10, and 14, which is critical for its biological activity. Notable structural elements include:
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An ethyl group at position 13
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A hydroxyl group at position 17
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A methylene group at position 11
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A ketone group at position 3
These structural characteristics, particularly the methyl group at position 18 and the methylene group at position 11, contribute significantly to its biological properties and differentiate it from other steroids in its class .
Nomenclature and Synonyms
The systematic name of this compound follows the IUPAC nomenclature guidelines for steroids, which are compounds possessing the skeleton of cyclopenta[a]phenanthrene or derivatives thereof . Due to its complex structure, the compound is known by several alternative names in scientific and commercial contexts.
Alternative Designations
Several synonyms have been identified for this compound, which are often used in research literature and commercial catalogues:
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18-methyl-11-methylene-Estra-4-ene-3-one-17-ol
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(17Beta)-13-Ethyl-17-Hydroxy-11-Methylenegon-4-En-3-One
These alternative names reflect different approaches to describing the same molecular structure, with variations in the emphasis on specific structural features or the application of different naming conventions.
Biochemical Properties and Mechanism of Action
The compound exhibits specific biochemical properties that determine its physiological effects and potential applications in medical contexts. Understanding these properties is crucial for assessing its utility and safety profile.
Receptor Interactions
As a synthetic steroid compound belonging to the class of androgens and anabolic steroids, this molecule's primary mechanism of action involves binding to androgen receptors . This interaction initiates a cascade of cellular responses that can lead to various physiological effects, including:
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Stimulation of protein synthesis
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Promotion of muscle tissue development
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Influence on bone density
The specific binding affinity and selectivity for different receptor subtypes contribute to its physiological activity profile and determine the extent of its anabolic versus androgenic effects.
Metabolic Considerations
The metabolic fate of this compound is an important aspect of its pharmacological profile. Like other steroids, it undergoes biotransformation in the liver through phases I and II metabolism. The presence of specific functional groups, such as the 17-hydroxyl moiety, makes it susceptible to particular metabolic pathways that influence its bioavailability and duration of action. These metabolic considerations are crucial for understanding its pharmacokinetics and potential for drug interactions.
Pharmaceutical Relevance
The compound (8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one has significant relevance in pharmaceutical contexts, particularly in relation to hormonal medications.
Relationship to Etonogestrel
| Reference Number | Package Size | Price (where available) |
|---|---|---|
| Ref: 4Z-E-2114 | 5mg, 10mg, 25mg, 50mg, 100mg | Inquiry-based |
| Ref: TR-E917705 | 500mg, 1g, 2500mg | 155.00 €, 247.00 €, 509.00 € |
| Ref: 3D-VIA33282 | 50mg, 100mg, 250mg, 500mg, 1g | 147.00 €, 185.00 €, 254.00 €, 373.00 €, 531.00 € |
Table 2: Commercial Product Specifications
Regulatory Considerations
The regulatory status of (8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one is an important consideration for researchers and pharmaceutical developers.
Control Status
Several commercial listings of this compound are marked as "Controlled Product," indicating that it is subject to regulatory oversight due to its potential for misuse in sports and bodybuilding contexts . As a synthetic steroid with anabolic properties, it likely falls under the regulatory frameworks that govern anabolic androgenic steroids in many jurisdictions.
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